molecular formula C14H12ClN3OS2 B2987383 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448060-90-9

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2987383
CAS No.: 1448060-90-9
M. Wt: 337.84
InChI Key: OLWMKFUUDIADTF-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound with diverse applications in chemistry, biology, and medicine. It's known for its unique structure that incorporates both a thiophene and pyrazole ring, making it a fascinating subject of study in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring: The synthesis begins with the formation of the 3-(thiophen-2-yl)-1H-pyrazole ring via cyclization reactions. Common reagents for this step include hydrazine and thiophene derivatives under acidic or basic conditions.

  • Attachment of the Ethyl Group: The next step involves the attachment of the ethyl group to the pyrazole ring. This can be achieved through alkylation reactions using ethyl halides in the presence of a base.

  • Formation of the Amide: Finally, the 5-chloro-2-thiophenecarboxylic acid is coupled with the 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine derivative to form the desired carboxamide.

Industrial Production Methods

For industrial-scale production, the synthesis often involves optimized reaction conditions and the use of catalytic processes to enhance yield and purity. The process might include:

  • Catalysts: Usage of palladium or other metal catalysts for specific coupling reactions.

  • Temperature Control: Strict control of reaction temperatures to avoid unwanted side reactions.

  • Purification: Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride, converting carbonyl groups to alcohols.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and thiophene positions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Solvents: Typical solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed depend on the type of reaction:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted thiophene and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. It is valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study enzyme interactions due to its ability to act as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, it shows potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antibacterial, and anticancer properties.

Industry

Industrially, this compound is utilized in the development of new materials with unique electronic properties, useful in sensors and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-thiophenecarboxamide

  • N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-thiophene derivatives

  • 2-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene derivatives

Uniqueness

What sets 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide apart is its combined structural features of a chloro group, a thiophene ring, and a pyrazole ring. This unique combination imparts distinct reactivity and biological activity that is not found in other similar compounds.

This compound is a multifaceted molecule with a wide range of applications in various fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c15-13-4-3-12(21-13)14(19)16-6-8-18-7-5-10(17-18)11-2-1-9-20-11/h1-5,7,9H,6,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMKFUUDIADTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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